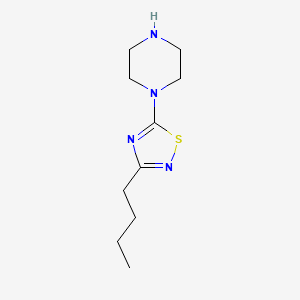![molecular formula C17H18N4S B6356062 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858252-24-0](/img/structure/B6356062.png)
1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine, abbreviated as 1-NMP, is a heterocyclic compound that has been studied for its potential applications in the laboratory, as well as its biochemical and physiological effects. 1-NMP is a derivative of piperazine, which is a cyclic compound composed of two nitrogen atoms and four carbon atoms. 1-NMP is a white crystalline solid with a melting point of approximately 140°C and a boiling point of approximately 200°C. Its molecular weight is approximately 166.2 g/mol.
Wirkmechanismus
1-NMP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are molecules involved in inflammation and other physiological processes. By inhibiting the activity of COX-2, 1-NMP can reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
1-NMP has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In animal studies, 1-NMP has been shown to reduce inflammation and oxidative stress. In addition, 1-NMP has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-NMP has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. However, 1-NMP also has several limitations. It is not water-soluble and must be dissolved in an organic solvent before use. In addition, 1-NMP is not very stable and must be stored in a cool, dry place.
Zukünftige Richtungen
1-NMP has a wide range of potential applications in scientific research. Future research could focus on the development of new methods for synthesizing 1-NMP, as well as the development of new methods for using 1-NMP in laboratory experiments. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 1-NMP in more detail, as well as to explore new potential applications for 1-NMP. Finally, research could be conducted to investigate the potential toxicity of 1-NMP, as well as to develop methods for reducing its toxicity.
Synthesemethoden
1-NMP can be synthesized using a variety of methods, including the condensation reaction of 1-naphthalenemethanol and thiosemicarbazide, the reaction of 1-naphthalenemethanol with hydrazine hydrate and sulfuric acid, and the reaction of 1-naphthalenemethanol with ammonium thiocyanate. In each of these methods, the starting materials are reacted in aqueous solution or in an organic solvent, such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
1-NMP has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), as an antioxidant, and as an anti-inflammatory agent. It has also been used in the synthesis of other heterocyclic compounds, such as 5-methyl-1-(3-phenylpropyl)-1,2,4-thiadiazol-5-ylpiperazine, which has been studied as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
3-(naphthalen-1-ylmethyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-2-7-15-13(4-1)5-3-6-14(15)12-16-19-17(22-20-16)21-10-8-18-9-11-21/h1-7,18H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIQMCBHWDCAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)
![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)
![1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356003.png)
![1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356004.png)
![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)
![1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356014.png)
![1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356019.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)
![1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356028.png)
![1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356035.png)
![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)

![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)